molecular formula C10H12Cl2IN3 B8419022 N-(3,4-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine hydroiodide

N-(3,4-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine hydroiodide

Cat. No. B8419022
M. Wt: 372.03 g/mol
InChI Key: RFTVUPPADMKBGM-UHFFFAOYSA-N
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Patent
US07652055B2

Procedure details

To a solution of 3,4-dichlorobenzylamine (0.352 g, 2.0 mmol) in methanol (5 ml) was added 2-methylthio-2-imidazoline hydroiodide (0.488 g, 2.0 mmol) and the mixture was heated to reflux for 4 h. The solvent was partly removed by evaporation (to approx. 1 ml) and ether (5 ml) was added. After stirring for 15 min the precipitating white solid was removed by filtration and washed with ether. It was obtained 130 mg (18%) of a white solid; MS (ISP): 244.1; 246.0 ([M+H]+.).
Quantity
0.352 g
Type
reactant
Reaction Step One
Quantity
0.488 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
18%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][NH2:6].[IH:11].CS[C:14]1[NH:15][CH2:16][CH2:17][N:18]=1>CO>[IH:11].[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][NH:6][C:14]1[NH:18][CH2:17][CH2:16][N:15]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.352 g
Type
reactant
Smiles
ClC=1C=C(CN)C=CC1Cl
Name
Quantity
0.488 g
Type
reactant
Smiles
I.CSC=1NCCN1
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min the precipitating white solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was partly removed by evaporation (to approx. 1 ml) and ether (5 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
I.ClC=1C=C(CNC=2NCCN2)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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